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Compound of Interest

Compound Name: ACP-319

Cat. No.: B1574553 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The landscape of phosphoinositide 3-kinase (PI3K) inhibitors is rapidly evolving, with a focus

on developing next-generation agents that offer improved isoform selectivity and a more

favorable safety profile compared to their predecessors. This guide provides an objective

comparison of ACP-319, a second-generation PI3Kδ inhibitor, against other emerging PI3K

inhibitors, supported by preclinical and clinical data.

Introduction to PI3K Signaling and the Rationale for
Isoform-Selective Inhibition
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a wide

array of cellular functions, including cell growth, proliferation, survival, and metabolism.

Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for

therapeutic intervention. The Class I PI3K family consists of four isoforms: α, β, γ, and δ. While

the α and β isoforms are ubiquitously expressed, the γ and δ isoforms are predominantly found

in hematopoietic cells, playing crucial roles in immune cell signaling.

First-generation pan-PI3K inhibitors, while demonstrating clinical activity, have been associated

with significant on-target toxicities due to the broad inhibition of multiple PI3K isoforms. This

has driven the development of isoform-selective inhibitors, particularly targeting the PI3Kδ

isoform, which is central to B-cell receptor (BCR) signaling and is a validated target in B-cell
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malignancies. Next-generation PI3Kδ inhibitors aim to further refine this selectivity to enhance

efficacy and minimize immune-mediated adverse events.

Biochemical Potency and Selectivity
A key differentiator among PI3K inhibitors is their potency and selectivity against the different

Class I isoforms. High selectivity for PI3Kδ is desirable for treating B-cell malignancies, as it is

expected to minimize off-target effects associated with the inhibition of other isoforms.

Inhibitor
PI3Kα
(IC50, nM)

PI3Kβ
(IC50, nM)

PI3Kγ (IC50,
nM)

PI3Kδ
(IC50, nM)

Selectivity
for δ vs α/β/
γ

ACP-319

(AMG-319)
3300[1] 2700[1] 850[1] 18[1]

~183x vs α,

~150x vs β,

~47x vs γ

Parsaclisib

(INCB050465

)

>20,000 >20,000 >20,000 1 >20,000x

Zandelisib

(ME-401)
- - - 3.5[2]

Highly

Selective for

δ

Acalisib (GS-

9820)
5441[3] 3377[3] 1389[3] 12.7[3]

~428x vs α,

~266x vs β,

~109x vs γ

Umbralisib

(TGR-1202)

>1500-fold

selective for δ

>30-50-fold

selective for δ

>15-50-fold

selective for δ
22.2 High

Nemiralisib

(GSK226955

7)

>1000-fold

selective for δ

>1000-fold

selective for δ

>1000-fold

selective for δ
pKi of 9.9 >1000x

Note: IC50 values are compiled from various sources and may have been determined using

different assay conditions. Direct comparison should be made with caution. A lower IC50 value

indicates higher potency.
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Preclinical and Clinical Performance
ACP-319 (AMG-319)
ACP-319 is a potent and selective second-generation PI3Kδ inhibitor.[4] Preclinical studies

have demonstrated its ability to inhibit the PI3K signaling pathway, leading to decreased

proliferation and induction of cell death in cancer cells.[5] In preclinical models of aggressive

lymphomas, ACP-319 showed activity in activated B-cell-like diffuse large B-cell lymphoma

(ABC DLBCL) and mantle cell lymphoma (MCL).[6]

In a Phase 1/2 clinical trial, ACP-319 was evaluated in combination with the BTK inhibitor

acalabrutinib in patients with relapsed/refractory B-cell non-Hodgkin lymphoma.[7] In patients

with non-GCB DLBCL, the combination demonstrated an overall response rate (ORR) of 63%

and a complete response (CR) rate of 25%. However, the treatment was associated with

frequent treatment-limiting hepatotoxicity, with grade 3/4 transaminase elevations observed in a

significant portion of patients.[7] Further development of ACP-319 is reportedly not planned.

Next-Generation PI3Kδ Inhibitors: A Comparative
Overview
Several next-generation PI3Kδ inhibitors are in various stages of clinical development, each

with the goal of improving upon the efficacy and safety of earlier agents.

Parsaclisib (INCB050465): This is a potent and highly selective PI3Kδ inhibitor with over

1000-fold selectivity against other class 1 PI3K isozymes.[8] Preclinical data have shown its

ability to block PI3K signaling and inhibit B-cell proliferation.[8] Clinical trials in patients with

relapsed or refractory follicular lymphoma (FL), marginal zone lymphoma (MZL), and mantle

cell lymphoma (MCL) have demonstrated high ORRs. For instance, in FL, an ORR of 73%

was reported.[9] Parsaclisib has been generally well-tolerated with a manageable safety

profile.[9]

Zandelisib (ME-401): Zandelisib is another highly selective PI3Kδ inhibitor.[2] A key feature

of its clinical development is an intermittent dosing schedule, designed to mitigate immune-

related adverse events.[10] In a Phase 2 study in patients with relapsed or refractory FL,

zandelisib demonstrated an ORR of 70.3% with a CR rate of 35.2%.[11] The treatment was

generally well-tolerated, with a low rate of discontinuation due to drug-related adverse

events.[11]
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Umbralisib (TGR-1202): Umbralisib is a dual inhibitor of PI3Kδ and casein kinase-1ε (CK1ε).

[12] It exhibits high selectivity for PI3Kδ over other PI3K isoforms.[12] In a Phase 2b study in

patients with relapsed or refractory indolent non-Hodgkin lymphoma, the ORR was 47.1%.

[12] The safety profile of umbralisib was considered manageable, with lower rates of severe

transaminitis compared to some first-generation PI3K inhibitors.[13] However, the FDA

approval for umbralisib was later withdrawn due to concerns about a potential increased risk

of death.

Acalisib (GS-9820): Acalisib is a potent and selective PI3Kδ inhibitor with a high degree of

selectivity over other Class I PI3K isoforms.[2] Preclinical studies have shown its efficacy in

B-cell malignancy models.[2]

Nemiralisib (GSK2269557): This is a potent and highly selective inhaled PI3Kδ inhibitor that

has been investigated for inflammatory conditions.

Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the

following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow for

assessing inhibitor potency.
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Caption: Simplified PI3K/AKT/mTOR signaling pathway.
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Caption: General experimental workflows for inhibitor characterization.
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Caption: Logical relationship of PI3Kδ inhibitor selectivity.

Experimental Protocols
In Vitro Kinase Assay (e.g., LanthaScreen™ Eu Kinase
Binding Assay)
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This biochemical assay is used to determine the potency of an inhibitor against a purified PI3K

enzyme.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound

against specific PI3K isoforms.

Materials:

Purified recombinant PI3K enzyme (e.g., PI3Kδ)

Europium-labeled anti-tag antibody

Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

Test inhibitor (e.g., ACP-319)

Kinase buffer

384-well microplate

Procedure:

Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute into

the kinase buffer to achieve the final desired concentrations.

Assay Plate Preparation: Add the diluted inhibitor or DMSO (vehicle control) to the wells of

the microplate.

Kinase/Antibody Mixture: Prepare a solution containing the PI3K enzyme and the Eu-labeled

anti-tag antibody in kinase buffer. Add this mixture to all wells.

Tracer Addition: Add the Alexa Fluor™ 647-labeled kinase tracer to all wells to initiate the

binding reaction.

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to

allow the binding to reach equilibrium.
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Signal Detection: Read the plate on a time-resolved fluorescence resonance energy transfer

(TR-FRET) compatible plate reader. Excite the Europium donor at ~340 nm and measure

emission at ~615 nm (Europium) and ~665 nm (Alexa Fluor™ 647).

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio

against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-

response curve to determine the IC50 value.

Cellular Phospho-AKT (p-AKT) Western Blot Assay
This cell-based assay assesses the ability of an inhibitor to block PI3K signaling within a

cellular context by measuring the phosphorylation of the downstream effector, AKT.

Objective: To determine the cellular potency of a PI3K inhibitor by measuring the reduction in

AKT phosphorylation.

Materials:

Cancer cell line with constitutive or stimulated PI3K pathway activity (e.g., lymphoma cell

line)

Test inhibitor (e.g., ACP-319)

Cell culture medium and supplements

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

Primary antibodies: anti-phospho-AKT (Ser473) and anti-total-AKT

HRP-conjugated secondary antibody

Chemiluminescent substrate

Protein electrophoresis and blotting equipment

Procedure:
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Cell Culture and Treatment: Seed the cells in culture plates and allow them to adhere (if

applicable). Treat the cells with various concentrations of the PI3K inhibitor for a specified

duration.

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

Protein Quantification: Determine the protein concentration of each cell lysate using a

standard protein assay (e.g., BCA assay).

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each lysate by

SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or

nitrocellulose membrane.

Immunoblotting:

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent

non-specific antibody binding.

Incubate the membrane with the primary antibody against p-AKT.

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

Repeat the process for the total-AKT antibody on the same or a parallel membrane.

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using

a chemiluminescence imaging system.

Data Analysis: Quantify the band intensities for p-AKT and total-AKT. Normalize the p-AKT

signal to the total-AKT signal for each sample. Plot the normalized p-AKT levels against the

inhibitor concentration to determine the cellular IC50.

Conclusion
The development of next-generation PI3K inhibitors is focused on enhancing isoform selectivity

to improve the therapeutic window. ACP-319 demonstrates good potency and selectivity for the

PI3Kδ isoform. However, clinical development has been challenged by toxicities. Other next-

generation inhibitors such as parsaclisib and zandelisib have shown promising clinical activity

and manageable safety profiles in hematological malignancies, with innovative dosing
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strategies being explored to further mitigate adverse events. The comparative data presented

in this guide highlights the nuances between these agents and provides a framework for their

continued evaluation in the pursuit of more effective and safer cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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